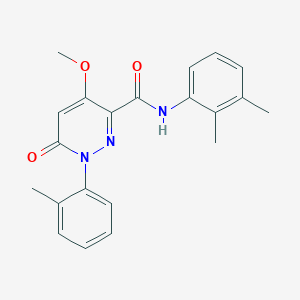

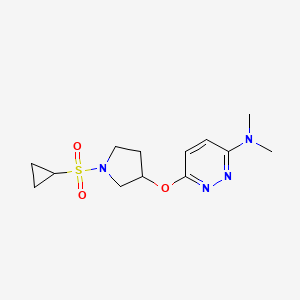

![molecular formula C19H14F3N3OS B2550607 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 392256-35-8](/img/structure/B2550607.png)

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized compounds are established using various analytical and spectral data. For example, the structure of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides is confirmed through analytical and spectral data . The characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is performed using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques are crucial for confirming the molecular structure and ensuring the integrity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of benzamide derivatives. The reaction of 6-Aminoflavone with aroyl isothiocyanate and subsequent reactions highlight the complexity and specificity required in synthesizing these compounds . The use of antipyrine as a starting material for the synthesis of benzamide derivatives indicates a novel approach to targeting specific biological applications . The reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with active methylene compounds to form pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing benzooxazole moiety is another example of the diverse chemical reactions utilized in this field .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are explored through various analyses. The X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into the intermolecular interactions and stability of these compounds . The antibacterial and antifungal screening of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives further demonstrate the biological relevance and potential applications of these compounds .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide and its derivatives are extensively researched for their roles in heterocyclic synthesis, offering pathways to various biologically active compounds. For instance, thiophenylhydrazonoacetates have been synthesized and investigated for reactivity towards different nitrogen nucleophiles to yield diverse pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Similarly, thiosemicarbazide derivatives are utilized as precursors for synthesizing target heterocyclic compounds with significant antimicrobial assessments (Elmagd et al., 2017).

Antiviral Activity

A study outlines a novel route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, showcasing remarkable antiavian influenza virus activity. These compounds were found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Polymer Synthesis

Research into the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity has been conducted. This involves the polymerization of phenyl 4-(4-octyloxybenzylamino)benzoate, leading to aromatic polyamides with potential applications in materials science (Yokozawa et al., 2002).

Antimicrobial and Anti-inflammatory Agents

A convenient synthesis method for new thieno[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents has been developed. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria and remarkable anti-fungal activity, in addition to high anti-inflammatory activity in the carrageenan-induced rat paw edema assay (El-Dean et al., 2015).

Propiedades

IUPAC Name |

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3OS/c20-19(21,22)13-6-4-5-12(9-13)18(26)23-17-15-10-27-11-16(15)24-25(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSGPEUOTCGHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

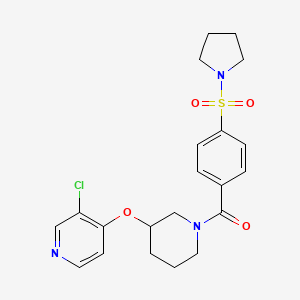

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

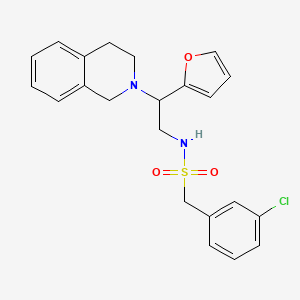

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)

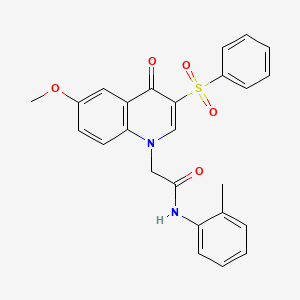

![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)